2-(4-(Aminomethyl)phenyl)ethanamine
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Overview
Description
2-(4-(Aminomethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H13N It is a derivative of phenethylamine, where the phenyl ring is substituted with an aminomethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)phenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired amine product .
Another method involves the reductive amination of 4-(aminomethyl)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction also occurs under mild conditions and provides a high yield of the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(aminomethyl)benzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
2-(4-(Aminomethyl)phenyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)phenyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . It may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the aminomethyl substitution.
4-(Aminomethyl)benzylamine: Similar structure but with a benzylamine group instead of an ethanamine group.
2-(4-(Trifluoromethyl)phenyl)ethanamine: Similar structure with a trifluoromethyl substitution instead of an aminomethyl group.
Uniqueness
2-(4-(Aminomethyl)phenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJQKLZOCVYOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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